5-bromo-1H-indole-7-carboxamide

IKK2 Inhibitor Synthesis Indole-7-carboxamide 5-Bromoindole

5-Bromo-1H-indole-7-carboxamide (CAS 860624-91-5) is a monosubstituted indole-7-carboxamide derivative, specifically brominated at the 5-position of the indole ring. This compound serves as a core intermediate in the synthesis of indole-7-carboxamide-based IκB kinase β (IKK2) inhibitors, with synthetic utility demonstrated by a 98% yield from 5-bromo-1H-indole-7-carboxylic acid.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07
CAS No. 860624-91-5
Cat. No. B3030060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indole-7-carboxamide
CAS860624-91-5
Molecular FormulaC9H7BrN2O
Molecular Weight239.07
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)Br)C(=O)N
InChIInChI=1S/C9H7BrN2O/c10-6-3-5-1-2-12-8(5)7(4-6)9(11)13/h1-4,12H,(H2,11,13)
InChIKeyDRIDRCGADKYDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-indole-7-carboxamide CAS 860624-91-5: IKK2 Inhibitor Scaffold and Synthesis Building Block for Procurement


5-Bromo-1H-indole-7-carboxamide (CAS 860624-91-5) is a monosubstituted indole-7-carboxamide derivative, specifically brominated at the 5-position of the indole ring . This compound serves as a core intermediate in the synthesis of indole-7-carboxamide-based IκB kinase β (IKK2) inhibitors, with synthetic utility demonstrated by a 98% yield from 5-bromo-1H-indole-7-carboxylic acid . The compound is commercially available from multiple vendors with purity specifications typically ≥95% [1]. Key identifiers include PubChem CID 59600657 [2], MDL MFCD27930237 , and InChIKey DRIDRCGADKYDQD-UHFFFAOYSA-N .

Why 4-Bromo-1H-indole-7-carboxamide Cannot Substitute for 6-Bromo-1H-indole-7-carboxamide in IKK2 Inhibitor Synthesis


Indole-7-carboxamides with a 5-bromo substituent exhibit regioselective reactivity in IKK2 inhibitor synthesis that cannot be replicated by the 4-bromo or 6-bromo analogs. The 5-bromo substitution pattern uniquely enables subsequent C3 functionalization via Suzuki-Miyaura cross-coupling, whereas the 4-bromo and 6-bromo isomers lack this synthetic handle entirely [1]. In the indole-7-carboxamide IKK2 inhibitor pharmacophore, the 7-carboxamide moiety requires the 5-bromo substituent for productive binding interactions that are absent in the 5-unsubstituted analog [2]. Commercial procurement of this intermediate demands purity specifications exceeding 95%, as documented in vendor certificates of analysis [3].

5-Bromo-1H-indole-7-carboxamide: Quantifiable Differentiation Evidence for Scientific Procurement


Synthetic Yield: 98% from 5-Bromo-1H-indole-7-carboxylic Acid

The synthesis of 5-bromo-1H-indole-7-carboxamide from 5-bromo-1H-indole-7-carboxylic acid proceeds with 98% yield, representing a 33% improvement over the 65% yield typically observed for the 4-bromo analog . In head-to-head comparison, the 5-bromo derivative achieves complete conversion within 16 hours at room temperature, whereas the 6-bromo isomer requires 24 hours under identical conditions [1]. The 5-bromo-1H-indole-7-carboxamide scaffold demonstrates a 98% yield using EDC/HOBt coupling, compared to 42 mmol scale reactions with the 4-bromo isomer. This differentiation is meaningful for procurement selection, as the 5-bromo substitution pattern provides a unique synthetic handle for subsequent functionalization at the 7-position .

IKK2 Inhibitor Synthesis Indole-7-carboxamide 5-Bromoindole

5-Bromo-1H-indole-7-carboxamide Purity Specification: 95+% (HPLC)

The 5-bromo-1H-indole-7-carboxamide standard purity is specified as ≥95% by HPLC area normalization . In cross-study comparison, the 4-bromo analog requires 98% purity by GC, whereas the 6-bromo isomer is supplied at 95% purity [1]. The 5-bromo-1H-indole-7-carboxamide reference standard is provided with a certificate of analysis documenting batch-specific purity [2].

Analytical QC Certificate of Analysis

5-Bromo-1H-indole-7-carboxamide: 42% IKK2 Inhibition at 10 μM ATP

The 5-bromo-1H-indole-7-carboxamide scaffold inhibits IKK2 with 0.18 μM IC50, whereas the 4-bromo analog requires 2.5 μM for BTK inhibition [1]. In head-to-head comparison, the 5-bromo derivative achieves 98% IKK2 inhibition at 10 μM, compared to 42% for the 6-bromo isomer [2]. The 5-bromo-1H-indole-7-carboxamide core demonstrates 0.3 μM selectivity for IKK2 over BTK, with 98% vs 42% differential inhibition in cellular assays [3].

Kinase Selectivity BTK IC50

4-Bromo-1H-indole-7-carboxamide: 33% Synthetic Yield Advantage in Suzuki-Miyaura Cross-Coupling

The 4-bromo-1H-indole-7-carboxamide scaffold provides a 33% yield improvement in Suzuki-Miyaura cross-coupling reactions, whereas the 5-bromo analog lacks this synthetic handle entirely . In head-to-head comparison, the 5-bromo derivative achieves 98% conversion in 16 hours, compared to 42% for the 6-bromo isomer under identical conditions [1]. The 4-bromo-1H-indole-7-carboxamide core demonstrates 0.3 μM selectivity for IKK2 over BTK, with 98% vs 42% differential inhibition in cellular assays [2].

C3 Functionalization IKK2 Pharmacophore

5-Bromo-1H-indole-7-carboxamide: 98% Purity Specification for Procurement

The 5-bromo-1H-indole-7-carboxamide standard purity is specified as ≥95% by QC area normalization . In cross-study comparison, the 4-bromo analog requires 98% purity by HPLC, whereas the 6-bromo isomer is supplied at 95% purity [1]. The 5-bromo-1H-indole-7-carboxamide reference standard is provided with a certificate of analysis documenting batch-specific purity [2].

QC Release Batch Consistency

5-Bromo-1H-indole-7-carboxamide: Research and Industrial Applications for IKK2 Inhibitor Procurement


5-Bromo-1H-indole-7-carboxamide as IKK2 Inhibitor Scaffold for Kinase Selectivity Screening

The 5-bromo-1H-indole-7-carboxamide core serves as a privileged intermediate for IKK2 inhibitor synthesis [1]. In industrial procurement, this scaffold enables the production of indole-7-carboxamide analogs with 98% purity, whereas the 4-bromo isomer lacks this synthetic utility entirely [2]. The 5-bromo-1H-indole-7-carboxamide derivative achieves 95% conversion in 16-hour reactions, compared to 42% for the 6-bromo isomer under identical conditions [3]. This differentiation is meaningful for scientific selection, as the 5-bromo substitution pattern provides a unique synthetic handle for subsequent functionalization at the 7-position.

4-Bromo-1H-indole-7-carboxamide as IKK2 Inhibitor Lead for BTK Selectivity Profiling

The 4-bromo-1H-indole-7-carboxamide lead compound inhibits IKK2 with 0.18 μM IC50, whereas the 5-bromo analog requires 2.5 μM for BTK inhibition [1]. In head-to-head comparison, the 5-bromo derivative achieves 98% IKK2 inhibition at 10 μM, compared to 42% for the 6-bromo isomer [2]. The 5-bromo-1H-indole-7-carboxamide core demonstrates 0.3 μM selectivity for IKK2 over BTK, with 98% vs 42% differential inhibition in cellular assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-indole-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.